molecular formula C19H19N3O3 B7696655 2-phenoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide

2-phenoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide

Cat. No. B7696655
M. Wt: 337.4 g/mol
InChI Key: CWSJBNNZVXBEIT-UHFFFAOYSA-N
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Description

The compound “2-phenoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide” is a derivative of 2-(substituted phenoxy) acetamide. It has been synthesized as part of a series of compounds with potential anticancer, anti-inflammatory, and analgesic activities . The compound contains 1-phenylethylamine as a basic moiety attached to substituted phenols .


Synthesis Analysis

The Leuckart synthetic pathway was utilized in the development of this compound . The synthesis involved treating 1-(4-chlorophenyl)ethanone and 1-(p-tolyl)ethanone separately . More detailed synthesis procedures may be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The exact structure can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HR-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions include condensation, substitution, and others .

Future Directions

The compound “2-phenoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide” shows promise in the field of medicinal chemistry due to its potential anticancer, anti-inflammatory, and analgesic activities . Future research could focus on further exploring these activities, optimizing the synthesis process, and investigating the compound’s mechanism of action.

properties

IUPAC Name

N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-8-10-15(11-9-13)18-21-19(25-22-18)14(2)20-17(23)12-24-16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSJBNNZVXBEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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